Bentazone-sodium

Catalog No.
S647181
CAS No.
50723-80-3
M.F
C10H11N2NaO3S
M. Wt
262.26 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bentazone-sodium

CAS Number

50723-80-3

Product Name

Bentazone-sodium

IUPAC Name

sodium;2,2-dioxo-3-propan-2-yl-2λ6,1,3-benzothiadiazin-1-id-4-one

Molecular Formula

C10H11N2NaO3S

Molecular Weight

262.26 g/mol

InChI

InChI=1S/C10H12N2O3S.Na/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15;/h3-7H,1-2H3,(H,11,13);/q;+1/p-1

InChI Key

NCLRGQCNIDLTDW-UHFFFAOYSA-M

SMILES

CC(C)N1C(=O)C2=CC=CC=C2[N-]S1(=O)=O.[Na+]

Synonyms

Basagran, bentazon, bentazone, bentazone sodium

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2[N-]S1(=O)=O.[Na+]

The exact mass of the compound Bentazone-sodium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bentazone-sodium exhibits stability under various conditions but does undergo hydrolysis, particularly in water. It has a half-life of less than 24 hours in aqueous environments due to rapid degradation by sunlight and microbial activity . The dissociation constant (pKa) of bentazone is approximately 3.51 at 20 °C, indicating its behavior in different pH environments . In acidic conditions (pH < 1.2), bentazone remains non-ionized, while it becomes fully ionized at pH > 5.8 .

The synthesis of bentazone-sodium typically involves the reaction of methylanthralinate with isopropylsulfamoyl chloride, followed by subsequent steps to form the sodium salt . A patented method has also been developed to prepare high-content bentazone sodium salt, enhancing its efficacy for agricultural use .

Bentazone-sodium is widely applied in agriculture for post-emergence control of broadleaf weeds in various crops such as:

  • Soybeans
  • Rice
  • Corn
  • Peanuts
  • Lima beans

It can be applied through aerial spraying or contact methods and is particularly effective in maintaining crop health by reducing competition from unwanted plant species .

Bentazone-sodium shares similarities with other herbicides but possesses unique characteristics that differentiate it from them. Below is a comparison with several related compounds:

Compound NameChemical StructureUnique Features
MetolachlorC15H20ClNPre-emergent herbicide; controls grasses
PyridateC12H13N3O4Selective for certain broadleaf weeds
FlumioxazinC17H15ClF2N2O4Broad-spectrum herbicide; targets weeds early
ClomazoneC12H14ClN3OControls grasses; used pre-emergence

Bentazone-sodium's primary distinction lies in its selective action against dicotyledonous weeds while being safe for many monocot crops. Its rapid degradation in the environment further emphasizes its suitability for sustainable agricultural practices .

Molecular Structure and Nomenclature

IUPAC Designation: Sodium 3-isopropyl-4-oxo-3,4-dihydro-2,1,3-benzothiadiazin-1-ide 2,2-dioxide

Bentazone-sodium represents the sodium salt form of the herbicidal active ingredient bentazone, with the complete IUPAC designation being sodium 3-isopropyl-4-oxo-3,4-dihydro-2,1,3-benzothiadiazin-1-ide 2,2-dioxide [1] [2]. The compound possesses the molecular formula C₁₀H₁₁N₂NaO₃S and a molecular weight of 262.26 grams per mole [3] [1] [4]. The Chemical Abstracts Service registry number for bentazone-sodium is 50723-80-3, distinguishing it from the parent compound bentazone [3] [1] [2].

The systematic nomenclature reflects the complex heterocyclic structure containing a benzothiadiazine core with specific substitution patterns [1] [2]. Alternative nomenclature systems include the Chemical Abstracts Service name: 3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide sodium salt [2] [5]. The compound is also identified by various synonyms including sodium bentazon, particularly in Canadian and United States regulatory frameworks [2] [5].

Structural Comparison with Parent Compound (Bentazone)

The structural relationship between bentazone-sodium and its parent compound bentazone demonstrates fundamental differences in molecular architecture and ionic character [6] [5] [7]. Bentazone, with molecular formula C₁₀H₁₂N₂O₃S and molecular weight 240.28 grams per mole, exists as the free acid form [5] [8] [7]. The conversion to the sodium salt involves deprotonation of the acidic hydrogen at the N-1 position of the benzothiadiazine ring system, resulting in the formation of an anionic species balanced by a sodium cation [5] [7].

PropertyBentazone (Parent)Bentazone-Sodium (Salt)Structural Significance
Molecular FormulaC₁₀H₁₂N₂O₃SC₁₀H₁₁N₂NaO₃SAddition of Na⁺, loss of H⁺
Molecular Weight240.28 g/mol262.26 g/molIncrease of 22 mass units
Water Solubility500 mg/L>230,000 mg/L460-fold enhancement
Ionic StateNeutral moleculeIonic saltEnhanced dissociation
Commercial FormTechnical gradeFormulated productsImproved handling properties

The salt formation significantly alters the physicochemical profile while maintaining the essential benzothiadiazine pharmacophore required for herbicidal activity [5] [9] [10]. The sodium cation association enhances water solubility through ionic interactions, facilitating improved formulation characteristics and bioavailability [9] [10].

Stereochemical Considerations

Bentazone-sodium exhibits achiral molecular architecture with no defined stereocenters, as confirmed by crystallographic and computational analyses [11]. The stereochemical classification indicates zero out of zero defined stereocenters and no E/Z geometric isomerism centers [11]. The optical activity is reported as none, consistent with the symmetric substitution pattern around the benzothiadiazine core [11].

The planar arrangement of the benzothiadiazine ring system contributes to the absence of stereoisomerism [11]. The isopropyl substituent at the N-3 position maintains conformational flexibility while not creating chiral centers due to the symmetric methyl group arrangement [11]. This achiral nature simplifies analytical characterization and regulatory assessment compared to stereochemically complex herbicides [11].

Physicochemical Characteristics

Physical State and Appearance Properties

Bentazone-sodium exists as a crystalline solid under standard laboratory conditions, typically appearing as slightly brown-colored crystals [6] [10]. The physical state demonstrates stability at ambient temperature and pressure, with defined melting point characteristics ranging from 139.4 to 141.0 degrees Celsius [4] [12]. The density of the compound measures 1.345 grams per cubic centimeter, indicating moderate molecular packing efficiency [4] [10].

Physical PropertyValueMeasurement Conditions
Physical StateCrystalline solidRoom temperature
AppearanceSlightly brown crystalsVisual observation
Melting Point139.4-141.0°CStandard atmospheric pressure
Density1.345 g/cm³20°C
Flash Point193.1°CStandard test conditions

The boiling point of bentazone-sodium reaches approximately 395.7 degrees Celsius, indicating thermal stability under normal processing conditions [4]. The flash point measurement of 193.1 degrees Celsius demonstrates relatively low volatility and reduced fire hazard potential during handling and storage [4].

Solubility Parameters and Hydrophilic-Lipophilic Balance

The solubility characteristics of bentazone-sodium demonstrate exceptional water solubility exceeding 230 grams per liter, representing a dramatic enhancement compared to the parent compound [9] [10]. This enhanced aqueous solubility results from ionic dissociation and favorable hydration of both the sodium cation and the organic anion [9] [10]. The compound exhibits complete miscibility with water under standard conditions, facilitating formulation into aqueous concentrates [10].

The hydrophilic-lipophilic balance analysis reveals a logarithmic partition coefficient (log P) of 0.77 at pH 5, indicating moderate lipophilicity [10]. Research investigating surfactant interactions demonstrates that bentazone uptake and translocation are enhanced by surfactants with low to medium hydrophilic-lipophilic balance values, characterized by ethylene oxide numbers less than 10 [13]. The partition coefficient varies with pH conditions, reflecting the ionizable nature of the benzothiadiazine system [14] [10].

Studies examining dissolution kinetics show bentazone-sodium achieving dissolution rates of 0.335 millimoles per liter per minute, significantly exceeding the parent compound performance [9]. The enhanced dissolution characteristics support rapid bioavailability and efficient herbicidal delivery in field applications [9].

Stability Under Various Environmental Conditions

Bentazone-sodium demonstrates remarkable stability across diverse environmental conditions, with hydrolysis studies confirming stability within the pH range of 5 to 9 for 30 days at 25 degrees Celsius [15]. The compound maintains structural integrity under typical agricultural application conditions without significant degradation [15]. Temperature stability extends up to 210 degrees Celsius before decomposition onset, providing adequate thermal stability for formulation processing [12] [15].

Environmental degradation studies reveal rapid microbial metabolism in soil systems, with field half-lives ranging from 3 to 21 days averaging 12 days [16]. The degradation pathway proceeds through hydroxylated intermediates including 6-hydroxybentazone and 8-hydroxybentazone, which subsequently undergo conjugation with soil organic matter [16]. Approximately 24 to 50 percent of applied bentazone-sodium undergoes complete mineralization to carbon dioxide under aerobic soil conditions [16].

Photodegradation represents a significant abiotic degradation pathway on plant and soil surfaces and in surface water systems [16]. The compound demonstrates susceptibility to photolytic breakdown under ultraviolet radiation, contributing to environmental detoxification [16]. Storage stability testing under accelerated conditions confirms maintenance of chemical integrity when stored at appropriate temperatures and humidity levels [14].

Spectroscopic and Spectrometric Profiles

Mass spectrometric analysis of bentazone-sodium employs tandem mass spectrometry techniques with characteristic fragmentation patterns [17]. The primary quantitative ion transition occurs at mass-to-charge ratio 239 to 132, while confirmatory analysis utilizes the 239 to 197 transition [17]. Liquid chromatography coupled with tandem mass spectrometry achieves limits of quantitation as low as 0.01 milligrams per kilogram in complex matrices [17].

Analytical MethodCharacteristic SignalAnalytical SignificanceDetection Limit
MS/MS (Quantitative)m/z 239 → 132Primary quantification0.01 mg/kg
MS/MS (Confirmatory)m/z 239 → 197Structural confirmationRatio verification
¹H-NMRIsopropyl CH signalsSubstituent identificationChemical shift analysis
IR SpectroscopyC=O stretch (1689-1687 cm⁻¹)Carbonyl verificationBlue-shifted from parent
UV-Visibleλmax at 275 nmConcentration determinationQuantitative analysis

Nuclear magnetic resonance spectroscopy reveals characteristic isopropyl signals in deuterated dimethyl sulfoxide solvent, enabling structural confirmation and purity assessment [9]. Infrared spectroscopy demonstrates distinctive carbonyl stretching frequencies at 1689 to 1687 wavenumbers, blue-shifted compared to the parent compound due to salt formation effects [9]. The sulfur dioxide stretching vibrations provide confirmation of the sulfonyl functional groups essential for herbicidal activity [9].

Ultraviolet-visible spectroscopy enables quantitative determination using maximum absorption wavelengths around 275 nanometers [18] [9]. High-performance liquid chromatography achieves rapid separation with retention times of approximately 0.49 minutes under optimized gradient conditions [17]. Ultra-performance liquid chromatography provides enhanced resolution and reduced analysis times for routine monitoring applications [17].

Structure-Activity Relationship (SAR) Analysis

Functional Group Contributions to Herbicidal Activity

The herbicidal activity of bentazone-sodium derives from specific molecular features that enable inhibition of photosystem II in target plants [19]. The benzothiadiazine core ring system serves as the essential pharmacophore, providing the fundamental scaffold for protein binding interactions [19] [20]. This heterocyclic framework positions functional groups in optimal spatial arrangements for receptor recognition and binding affinity [19] [20].

The sulfur dioxide functional group represents a critical pharmacophore element, contributing to protein interaction stability and binding specificity [19] [20]. Research demonstrates that the sulfonyl dioxide moiety participates in hydrogen bonding and electrostatic interactions with amino acid residues in the photosystem II protein complex [19]. The electron-withdrawing nature of the sulfur dioxide group modulates the electronic properties of the benzothiadiazine ring, enhancing binding affinity [19] [20].

Structural FeatureHerbicidal ContributionSAR PrincipleMechanistic Role
Benzothiadiazine CorePhotosystem II bindingScaffold requirementReceptor recognition
Sulfur Dioxide GroupProtein interaction stabilityPharmacophore elementHydrogen bonding
Isopropyl SubstitutionLipophilic-hydrophilic balanceSubstituent optimizationMembrane penetration
Carbonyl GroupTarget protein bindingFunctional necessityHydrogen bond acceptor
Sodium Salt FormationEnhanced bioavailabilityFormulation improvementDissolution enhancement

The isopropyl substitution at the N-3 position optimizes the hydrophilic-lipophilic balance, facilitating membrane penetration and cellular uptake [13] [16]. Studies examining surfactant interactions confirm that the isopropyl group contributes to favorable partition properties while maintaining aqueous solubility [13]. The carbonyl functional group at the C-4 position serves as a hydrogen bond acceptor, forming critical interactions with target protein binding sites [19] [20].

The sodium salt formation enhances bioavailability through improved dissolution characteristics and ionic interactions [9] [10]. Research demonstrates that the ionic nature facilitates rapid uptake and translocation within plant tissues compared to the neutral parent compound [9]. The salt formation does not compromise the essential pharmacophore elements while significantly improving formulation and delivery properties [9] [10].

Comparative Analysis with Related Thiadiazine Compounds

Comparative structure-activity analysis within the thiadiazine chemical class reveals specific requirements for herbicidal efficacy [21] [20]. The benzothiadiazine scaffold of bentazone-sodium represents an optimized heterocyclic framework compared to alternative thiadiazine arrangements [21]. Research on 1,3,4-thiadiazine derivatives demonstrates reduced herbicidal activity compared to the 2,1,3-benzothiadiazine system, highlighting the importance of nitrogen positioning and ring fusion patterns [21] [22].

The six-membered ring size of the benzothiadiazine system provides optimal geometric constraints for photosystem II binding compared to five-membered thiadiazole analogs [21] [20]. Studies investigating thiadiazole derivatives as insecticidal agents reveal different biological targets and mechanisms, emphasizing the specificity of the benzothiadiazine pharmacophore for herbicidal activity [22]. The aromatic benzene ring fusion enhances binding affinity through π-π stacking interactions with aromatic amino acid residues in target proteins [21] [20].

Comparative analysis of nitrogen positioning demonstrates that the 2,1,3-arrangement in bentazone-sodium facilitates optimal electron transfer disruption in photosystem II [19] [20]. Alternative nitrogen arrangements in related heterocycles show reduced binding affinity and herbicidal potency [21]. The conformational rigidity imposed by the fused ring system provides selectivity for photosystem II binding sites while minimizing off-target interactions [21] [20].

Industrial Production Processes

Conventional Synthetic Routes

The industrial production of bentazone-sodium employs several well-established synthetic routes, each with distinct advantages and process characteristics. The most commonly utilized conventional approach involves the direct conversion of bentazone to its sodium salt through alkali treatment in organic solvents [1] [2] [3].

The primary conventional synthetic route begins with bentazone raw material (typically 96% purity) and solid sodium hydroxide. The process involves adding the bentazone and an organic solvent (commonly toluene or ethylene dichloride) to a reactor, followed by the addition of solid sodium hydroxide [1]. The reaction mixture is heated to reflux temperatures ranging from 84°C to 110°C while continuously separating the generated water until complete anhydrous conditions are achieved [1] [3].

A second conventional route utilizes isatoic anhydride as the starting material, proceeding through amide synthesis, sulfonation synthesis, and closed-loop reactions to produce bentazone-sodium salt powder [3]. This multi-step process typically involves four to five reaction steps and requires more complex process control compared to the direct salt formation method [4].

The industrial manufacturing process utilized by major producers such as BASF and Shandong Binnong follows similar principles but with process-specific variations. BASF employs a five-step synthesis process (four steps for technical concentrate production plus one additional step for technical material), while Shandong Binnong utilizes a four-step process [4]. Both processes maintain compliance with Food and Agriculture Organization specifications for bentazone technical material [4].

Process Optimization Parameters

Critical process optimization parameters for bentazone-sodium industrial production have been extensively studied and refined through decades of commercial manufacturing experience. The molar ratio of bentazone to sodium hydroxide represents a fundamental optimization parameter, with optimal ratios ranging from 1:1.05 to 1:1.3, depending on the specific process conditions and desired product specifications [1] [5].

Temperature control constitutes another crucial optimization parameter, with reaction temperatures typically maintained between 84°C and 110°C [1]. The optimal temperature selection depends on the solvent system employed, with toluene-based systems operating effectively at 96°C, while ethylene dichloride systems may require different temperature profiles [1]. Process engineers must balance reaction rate acceleration at higher temperatures against potential thermal degradation of the product.

Solvent selection and volume ratios significantly impact process efficiency and product quality. The mass ratio of solvent to bentazone raw material typically ranges from 1.5:1 to 3:1, with 2:1 being commonly employed in industrial operations [1]. Toluene demonstrates superior performance as a process solvent due to its favorable dissolution characteristics, relatively low cost, and recyclability through distillation recovery [1].

Water removal efficiency during the reaction process directly influences product purity and yield. The process requires continuous separation of generated water until completely anhydrous conditions are achieved, typically monitored through Karl Fischer titration or similar analytical methods [1]. Incomplete water removal can lead to reduced product stability and lower sodium salt content.

Process optimization also encompasses reaction time management, with typical industrial processes requiring 2-4 hours for complete conversion [1]. Extended reaction times may improve conversion efficiency but can increase energy costs and reduce overall throughput. Process engineers optimize reaction duration based on real-time monitoring of conversion rates and product quality indicators.

Quality Control Metrics

Industrial production of bentazone-sodium requires rigorous quality control metrics to ensure product compliance with regulatory specifications and end-use requirements. The primary quality control parameter is the bentazone sodium salt content, which must meet or exceed 970 grams per kilogram as specified by international standards [4] [6].

Purity analysis employs high-performance liquid chromatography with ultraviolet detection using C18 columns and external standardization methods [4]. The analytical method utilizes reverse-phase chromatography with 0.1% formic acid aqueous solution and acetonitrile gradient elution, providing retention times of approximately 11 minutes for bentazone quantification [4]. This method has been validated according to Good Laboratory Practice guidelines and demonstrates excellent repeatability and accuracy.

Water content determination represents a critical quality control metric, with specifications typically limiting water content to less than 10 grams per kilogram [4]. Karl Fischer titration methods, following United States Pharmacopeia 921 and Collaborative International Pesticides Analytical Council MT30.1 protocols, provide accurate water content measurements [4].

Impurity profiling constitutes an essential component of quality control, with total impurities typically accounting for 0.67% to 1.3% of the technical material [4] [6]. Specific impurity limits include 1,2-dichloroethane at less than 3 milligrams per kilogram, reflecting regulatory requirements for carcinogenic substance control [4]. Mass balance calculations for production batches typically range from 98.3% to 98.6%, indicating high process efficiency and analytical accuracy [1].

Physical property testing includes melting point determination (133.7-135.4°C), pH range measurement (6.5-9.5 for aqueous solutions), and water insoluble content assessment (≤1 g/kg) [4] [6]. These parameters ensure product consistency and suitability for formulation into end-use products.

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis protocols for bentazone-sodium have been developed to support research and development activities, small-scale production needs, and analytical standard preparation. These protocols emphasize reproducibility, safety, and efficiency while maintaining product quality standards comparable to industrial production.

The mechanochemical synthesis approach represents a novel laboratory-scale protocol that eliminates the need for organic solvents [7] [8]. This method involves the direct reaction of bentazone with sodium hydroxide in solid state using ball milling or mortar and pestle grinding techniques. The process typically requires 30-60 minutes of mechanical activation and produces yields ranging from 85% to 95% [7]. The mechanochemical approach offers advantages in terms of reduced solvent consumption, simplified purification procedures, and enhanced safety profiles.

Kneading methodology provides another laboratory-scale option, particularly suitable for preparing inclusion complexes and modified release formulations [7] [8]. The kneading process involves the gradual addition of aqueous sodium hydroxide solution to bentazone powder while continuously mixing to form a homogeneous paste. This method typically requires 1-2 hours of processing time and achieves yields of 80% to 90% [7]. The kneading approach facilitates the formation of specific polymorphic forms and enables controlled particle size distribution.

Solution-based laboratory synthesis protocols closely mirror industrial processes but at reduced scales ranging from 10 to 100 grams [1] [7]. These protocols utilize standard laboratory glassware and heating equipment, making them accessible to most research facilities. The solution-based approach typically involves dissolving bentazone in an appropriate solvent (commonly toluene or dimethylformamide) followed by the addition of sodium hydroxide solution under controlled temperature conditions.

Solid-state reaction protocols offer advantages for small-scale synthesis where solvent recovery is impractical [7]. These methods involve the direct mixing of bentazone and sodium hydroxide powders followed by controlled heating at temperatures ranging from 100°C to 150°C. Reaction times typically extend from 4 to 8 hours, with yields ranging from 75% to 85%. The solid-state approach produces crystalline products with defined polymorphic characteristics.

Green Chemistry Approaches to Bentazone-Sodium Synthesis

Green chemistry approaches to bentazone-sodium synthesis have gained significant attention due to environmental sustainability concerns and regulatory pressure to minimize industrial waste generation. These methodologies focus on reducing or eliminating hazardous substances, improving energy efficiency, and maximizing atom economy in synthetic processes.

The solvent-free mechanochemical approach represents a paradigm shift in bentazone-sodium synthesis, eliminating the need for organic solvents entirely [7] [8]. This method employs mechanical energy to facilitate the solid-state reaction between bentazone and sodium hydroxide, producing the desired product without generating solvent waste. The mechanochemical process operates at room temperature, significantly reducing energy consumption compared to conventional heated processes. Studies demonstrate that mechanochemical synthesis can achieve yields comparable to solution-based methods while dramatically reducing environmental impact.

Water-based synthesis protocols offer another green chemistry alternative, utilizing aqueous media instead of organic solvents [2]. The isatoic anhydride route has been modified to eliminate wastewater discharge by employing dimethylformamide as the solvent for ortho-amino-benzoyl isopropylamine preparation and utilizing soda lime as a hydrolysis reagent to eliminate phosphorus oxychloride [2]. This modified process achieves bentazone yields of 85.5% with 98% purity while maintaining a 95% recycling rate for 2-methyl pyridine [2].

Recyclable solvent systems represent a practical approach to green chemistry implementation in industrial settings [1]. The toluene-based process developed for bentazone-sodium synthesis incorporates solvent recovery through distillation, achieving recycling rates exceeding 95% [1]. The recovered toluene maintains its effectiveness through multiple reaction cycles, reducing fresh solvent consumption and waste generation. This approach demonstrates that environmental benefits can be achieved without compromising process efficiency or product quality.

Microwave-assisted synthesis protocols leverage the principles of green chemistry by reducing reaction times and energy consumption [9]. These methods utilize microwave irradiation to accelerate the reaction between bentazone and sodium hydroxide, typically reducing reaction times from hours to minutes. The microwave approach also enables more precise temperature control and can improve product selectivity by minimizing side reactions.

Recent Innovations in Synthetic Methodologies

Recent innovations in bentazone-sodium synthesis have focused on developing novel approaches that address contemporary challenges in pharmaceutical and agrochemical manufacturing, including controlled release formulations, enhanced bioavailability, and reduced environmental impact.

Inclusion complex formation represents a significant recent innovation in bentazone-sodium synthesis methodology [7] [8]. Research conducted in 2021 demonstrated the successful synthesis of bentazone inclusion complexes with native cyclodextrins, particularly beta-cyclodextrin and gamma-cyclodextrin [7]. The mechanochemical synthesis of these inclusion complexes resulted in products with tunable solubility characteristics, achieving dissolution rates of 28.4 nanograms per liter per minute for beta-cyclodextrin complexes and 39.8 nanograms per liter per minute for gamma-cyclodextrin complexes [7] [8]. These dissolution rates represent intermediate values between the highly soluble sodium salt (228 nanograms per liter per minute) and poorly soluble neutral bentazone (3.5 nanograms per liter per minute) [7].

Cyclodextrin encapsulation technology has emerged as a viable alternative for preparing environmentally friendly agrochemicals with controlled bentazone release profiles [7] [8]. The inclusion of bentazone in cyclodextrin cavities provides protection against environmental degradation while enabling controlled release mechanisms. X-ray diffraction analysis revealed that beta-cyclodextrin inclusion complexes crystallize in triclinic space groups with two beta-cyclodextrin molecules per asymmetric unit, each hosting a bentazone molecule in its hydrophobic cavity [7]. The structural characterization demonstrates head-to-tail arrangement of bentazone molecules within dimeric beta-cyclodextrin pairs, maximizing pi-pi interactions between aromatic rings [7].

Ionic liquid synthesis represents another innovative approach to bentazone-sodium modification [9] [10]. Novel herbicidal ionic liquids based on bentazone have been synthesized with various cations, demonstrating improved herbicidal activity compared to conventional formulations [9]. These ionic liquid formulations exhibit enhanced thermal stability, reduced volatility, and improved soil retention characteristics, addressing key limitations of traditional bentazone formulations.

Controlled release formulation technologies have advanced significantly, incorporating bentazone-sodium into various matrix systems and delivery vehicles [11]. Recent developments include polyacrylic membrane systems that achieve removal efficiencies of approximately 95% for bentazone, demonstrating the potential for controlled release applications [11]. These systems enable precise control over herbicide release rates, reducing environmental persistence while maintaining biological efficacy.

The integration of nanotechnology into bentazone-sodium synthesis has opened new possibilities for enhanced delivery systems and improved environmental compatibility [12]. Zinc oxide-samarium oxide nanocomposites have been developed for photocatalytic degradation of bentazone, achieving 90% degradation efficiency under ultraviolet light sources [12]. While primarily focused on environmental remediation, these technologies provide insights into controlled release mechanisms and environmental fate management.

Recent process intensification innovations have focused on continuous flow synthesis methods that enable more efficient production of bentazone-sodium while reducing waste generation and improving process control. These methods incorporate real-time monitoring and automated control systems to optimize reaction conditions and product quality continuously.

UNII

14J5E6DNKX

Related CAS

25057-89-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 139 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (40.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (40.29%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

50723-80-3

Wikipedia

Bentazone-sodium

Dates

Last modified: 02-18-2024

Explore Compound Types